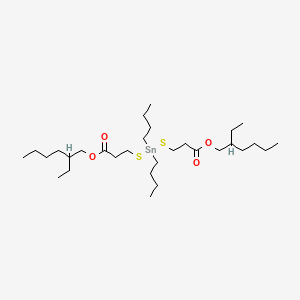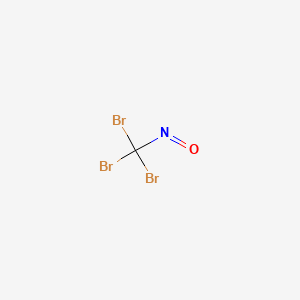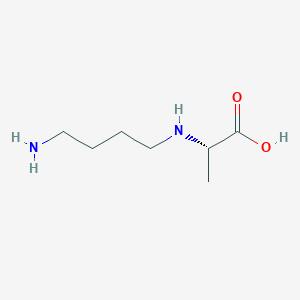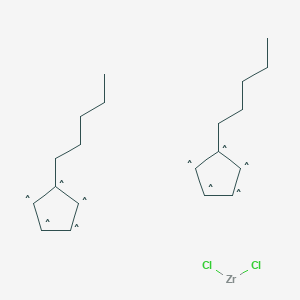![molecular formula C7H5NO B13807735 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylmonobactam is a member of the monobactam class of antibiotics, which are characterized by their monocyclic beta-lactam structure. These compounds are known for their ability to inhibit bacterial cell wall synthesis, making them effective against certain types of bacteria, particularly gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzylmonobactam typically involves the formation of the beta-lactam ring, which is a key structural component. This can be achieved through various synthetic routes, including the reaction of appropriate amines with beta-lactam precursors under controlled conditions. For example, one method involves the use of benzalacetophenone dibromide and methyl alcohol in the presence of sodium methoxide .
Industrial Production Methods: Industrial production of benzylmonobactam often involves large-scale chemical synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Benzylmonobactam undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the beta-lactam ring.
Reduction: This can modify the compound’s structure, potentially affecting its antibacterial properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance activity or stability
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can involve a variety of reagents depending on the desired modification, such as halogens or alkyl groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various alkylated derivatives .
Applications De Recherche Scientifique
Benzylmonobactam has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam chemistry and develop new synthetic methods.
Biology: Investigated for its interactions with bacterial enzymes and cell walls.
Medicine: Explored for its potential as an antibiotic, particularly against resistant strains of bacteria.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Mécanisme D'action
Benzylmonobactam exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, benzylmonobactam prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Aztreonam: Another monobactam with a similar mechanism of action but different spectrum of activity.
Penicillins: Beta-lactam antibiotics with a broader spectrum but more susceptibility to beta-lactamase enzymes.
Cephalosporins: Structurally similar but with a different ring structure and broader antibacterial activity .
Uniqueness: Benzylmonobactam is unique in its specific activity against gram-negative bacteria and its resistance to certain beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .
Propriétés
Formule moléculaire |
C7H5NO |
|---|---|
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C7H5NO/c9-7-5-3-1-2-4-6(5)8-7/h1-4H,(H,8,9) |
Clé InChI |
RCEGKZNHKLTDFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


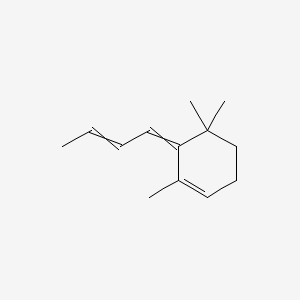
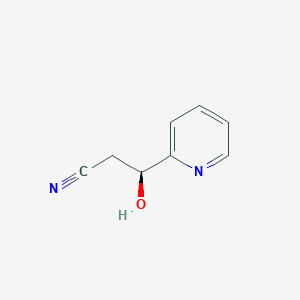
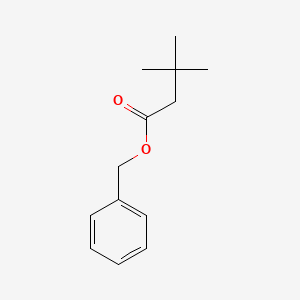
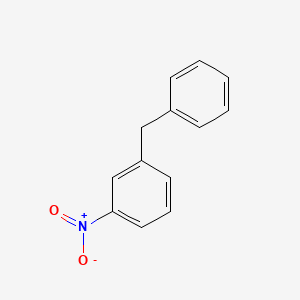
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)

